LSD1 Inhibitory Activity vs. MAO-A Selectivity Profile
Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate demonstrates potent inhibition of the epigenetic target Lysine-Specific Demethylase 1 (LSD1) with an IC50 of 356 nM, while exhibiting negligible activity against the related flavin-dependent amine oxidase MAO-A (IC50 = 100,000 nM) [1]. This high degree of selectivity (>280-fold) is a critical differentiator from other TZD derivatives or LSD1 tool compounds that may also inhibit MAO-A, an off-target associated with neurotransmitter metabolism and potential side effects [2].
| Evidence Dimension | Inhibitory potency (IC50) against human recombinant LSD1 and MAO-A |
|---|---|
| Target Compound Data | LSD1 IC50 = 356 nM; MAO-A IC50 = 100,000 nM |
| Comparator Or Baseline | Internal selectivity baseline: MAO-A (IC50 = 100,000 nM) |
| Quantified Difference | >280-fold selectivity for LSD1 over MAO-A |
| Conditions | In vitro biochemical assay using recombinant human enzymes |
Why This Matters
This quantifiable selectivity profile justifies its procurement as an LSD1 tool compound for epigenetic studies requiring minimal off-target activity at MAO-A.
- [1] BindingDB Entry BDBM50067551 (CHEMBL3402053). Inhibition data for LSD1 and MAO-A. View Source
- [2] What potential is there for LSD1 inhibitors to reach approval for AML? View Source
